
Spectroscopic and Synthetic Profile of Methyl 3-
hydroxy-2-methylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
Methyl 3-hydroxy-2-

methylbenzoate
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For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 3-hydroxy-2-methylbenzoate is a key aromatic building block in organic synthesis,

frequently employed as an intermediate in the development of complex pharmaceutical agents,

including Epidermal Growth Factor Receptor (EGFR) inhibitors. A thorough understanding of its

spectroscopic characteristics and synthetic pathways is crucial for its effective utilization in drug

discovery and development. This technical guide provides a comprehensive overview of the

spectroscopic data, experimental protocols for its synthesis and characterization, and its role as

a synthetic precursor.

Spectroscopic Data
The structural elucidation of Methyl 3-hydroxy-2-methylbenzoate is supported by a

combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS),

and infrared (IR) spectroscopy. The quantitative data from these techniques are summarized

below.

Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for Methyl 3-hydroxy-2-methylbenzoate
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Solvent

9.71 s 1H Ar-OH DMSO-d₆

7.20-7.17 m 1H Ar-H DMSO-d₆

7.11-7.07 m 1H Ar-H DMSO-d₆

7.01-6.97 m 1H Ar-H DMSO-d₆

3.79 s 3H -OCH₃ DMSO-d₆

2.28 s 3H Ar-CH₃ DMSO-d₆

7.41 d 1H Ar-H CDCl₃

7.13-7.09 m 1H Ar-H CDCl₃

6.94 d 1H Ar-H CDCl₃

3.89 s 3H -OCH₃ CDCl₃

2.46 s 3H Ar-CH₃ CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for Methyl 3-hydroxy-2-methylbenzoate
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Chemical Shift (δ) ppm Assignment Solvent

167.8 C=O CDCl₃

151.8 Ar-C-OH CDCl₃

135.8 Ar-C CDCl₃

132.8 Ar-CH CDCl₃

130.3 Ar-CH CDCl₃

128.5 Ar-C CDCl₃

117.8 Ar-CH CDCl₃

52.0 -OCH₃ CDCl₃

21.0 Ar-CH₃ CDCl₃

Mass Spectrometry (MS) Data
Table 3: Mass Spectrometry Data for Methyl 3-hydroxy-2-methylbenzoate

Ionization Mode [M+H]⁺ (m/z) [M-H]⁻ (m/z)

ESI 167 165

Infrared (IR) Spectroscopy Data
While a full experimental spectrum is not readily available in the literature, the characteristic

vibrational frequencies for the functional groups present in Methyl 3-hydroxy-2-
methylbenzoate can be predicted based on established principles.

Table 4: Predicted Infrared (IR) Absorption Bands for Methyl 3-hydroxy-2-methylbenzoate
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Wavenumber (cm⁻¹) Functional Group Description

~3300 (broad) O-H Phenolic hydroxyl stretch

~3000 C-H Aromatic C-H stretch

~1720 C=O Ester carbonyl stretch

~1600, ~1450 C=C Aromatic ring stretches

~1250 C-O Ester C-O stretch

Experimental Protocols
Synthesis of Methyl 3-hydroxy-2-methylbenzoate
A common and efficient method for the synthesis of Methyl 3-hydroxy-2-methylbenzoate is

the Fischer-Speier esterification of 3-hydroxy-2-methylbenzoic acid.[1]

Materials:

3-hydroxy-2-methylbenzoic acid

Methanol (MeOH)

Concentrated sulfuric acid (H₂SO₄)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Ethyl acetate (EtOAc)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

3-hydroxy-2-methylbenzoic acid (e.g., 3.80 g, 25.0 mmol) is dissolved in methanol (e.g., 50

mL).[1]

A catalytic amount of concentrated sulfuric acid (a few drops) is added to the solution.[1]
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The reaction mixture is heated to reflux and stirred for an extended period (e.g., 48 hours)

until the conversion of the starting material is complete, as monitored by an appropriate

technique such as thin-layer chromatography (TLC).[1]

After cooling to room temperature, the methanol is removed under reduced pressure.[1]

The residue is partitioned between a saturated aqueous solution of NaHCO₃ and ethyl

acetate to neutralize the acidic catalyst and extract the product.[1]

The aqueous layer is extracted multiple times with ethyl acetate.[1]

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered,

and concentrated in vacuo to yield the crude product.[1]

If necessary, the product can be further purified by flash chromatography on silica gel.

Spectroscopic Characterization Protocols
The following are generalized protocols for the spectroscopic analysis of small organic

molecules like Methyl 3-hydroxy-2-methylbenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Approximately 5-25 mg of the purified compound is dissolved in about

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The

solution must be free of any particulate matter.

¹H NMR Acquisition: A standard proton NMR spectrum is acquired on a 400 MHz or 500 MHz

spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-

to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected

chemical shift range (typically 0-12 ppm).

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower

natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a higher

sample concentration are often required. A standard pulse program with a relaxation delay of

2 seconds is typically used.[2]
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Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier

transformation, phase correction, and baseline correction. The chemical shifts are referenced

to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Electrospray Ionization Mass Spectrometry (ESI-MS):

Sample Preparation: A dilute solution of the sample is prepared in a solvent compatible with

ESI, such as methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL. A

small amount of formic acid may be added to facilitate protonation for positive ion mode.

Instrumental Analysis: The sample solution is introduced into the ESI source of the mass

spectrometer. The analysis can be performed in both positive and negative ion modes to

detect [M+H]⁺ and [M-H]⁻ ions, respectively.

Data Acquisition: The mass spectrum is recorded over a relevant mass-to-charge (m/z)

range.

Infrared (IR) Spectroscopy:

Sample Preparation: A small amount of the solid sample is placed directly on the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer.

Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A

background spectrum of the clean ATR crystal is recorded first and automatically subtracted

from the sample spectrum.

Visualization of Synthetic Utility
Methyl 3-hydroxy-2-methylbenzoate is a valuable intermediate in multi-step syntheses. The

following diagram illustrates a generalized workflow for its synthesis and subsequent use in the

preparation of more complex molecules, such as kinase inhibitors.

3-hydroxy-2-methylbenzoic acid MeOH, cat. H₂SO₄ Methyl 3-hydroxy-2-methylbenzoateEsterification Workup & Purification
(Extraction, Chromatography)

Functionalization
(e.g., Bromination, Etherification) Amide Coupling / Cross-Coupling Complex Molecule

(e.g., EGFR Inhibitor)

Click to download full resolution via product page
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Caption: Synthetic workflow from 3-hydroxy-2-methylbenzoic acid to a complex molecule.

The following diagram illustrates the logical relationship in the characterization process of the

synthesized compound.
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Methyl 3-hydroxy-2-methylbenzoate

NMR Spectroscopy
(¹H and ¹³C)

Mass Spectrometry
(ESI-MS)

IR Spectroscopy
(FT-IR)

Structural Confirmation Purity Assessment

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic characterization of the title compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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